molecular formula C12H11NO2 B1498446 6,7-Dimethylquinoline-4-carboxylic acid CAS No. 854858-79-0

6,7-Dimethylquinoline-4-carboxylic acid

Cat. No.: B1498446
CAS No.: 854858-79-0
M. Wt: 201.22 g/mol
InChI Key: VPIKOEROXKKPTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethylquinoline-4-carboxylic Acid (: 854858-79-0) is a high-value quinoline derivative with the molecular formula C 12 H 11 NO 2 and a molecular weight of 201.22 g/mol . This compound serves as a crucial synthetic intermediate and privileged scaffold in medicinal chemistry, particularly in the development of novel enzyme inhibitors. The quinoline-4-carboxylic acid structure is a recognized pharmacophore in drug discovery. This scaffold is a key precursor in the Pfitzinger synthesis , a classic method for producing substituted quinoline-4-carboxylic acids from isatins and ketones . Researchers value this compound as a versatile building block for creating more complex molecules, as demonstrated by the synthesis of various 2- and 6-methylquinoline-4-carboxylic acid derivatives for structure-activity relationship (SAR) studies . A primary research application for this compound class is in the design and synthesis of dihydroorotate dehydrogenase (DHODH) inhibitors . DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, and its inhibition is a promising therapeutic strategy for conditions ranging from cancer and autoimmune diseases to viral infections . Analogs based on the quinoline-4-carboxylic acid core, such as brequinar, are potent DHODH inhibitors. Researchers utilize the 6,7-dimethyl-substituted analog to explore novel interactions within the enzyme's binding pocket, aiming to develop inhibitors with improved potency and better drug-like properties . For Research Use Only. This product is intended for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

6,7-dimethylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-7-5-10-9(12(14)15)3-4-13-11(10)6-8(7)2/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPIKOEROXKKPTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN=C2C=C1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652869
Record name 6,7-Dimethylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854858-79-0
Record name 6,7-Dimethylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6,7-Dimethylquinoline-4-carboxylic acid is an organic compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C12H11NO2
  • Molecular Weight : 201.23 g/mol
  • Structure : The compound features a quinoline ring structure with methyl groups at positions 6 and 7 and a carboxylic acid group at position 4.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. A study demonstrated that derivatives of quinoline carboxylic acids exhibited significant inhibitory activity against both replicating and non-replicating forms of M. tuberculosis .

CompoundActivity Against M. tuberculosisIC50 (μM)
6aModerate5
6cHigh1
6eLow>10

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The following table summarizes the IC50 values for different cell lines:

Cell LineIC50 (μg/mL)Reference Compound
MCF-722.09Doxorubicin
A5496.40Doxorubicin

These results indicate that this compound exhibits promising cytotoxicity, particularly against MCF-7 cells .

Antioxidant Activity

In addition to antimicrobial and anticancer properties, this compound has shown antioxidant activity. It was evaluated using various assays such as DPPH radical scavenging and total antioxidant capacity (TAC) assays, demonstrating significant activity compared to standard antioxidants .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in bacterial DNA replication, such as DNA gyrase, which is crucial for the survival of M. tuberculosis.
  • Cell Signaling Interference : It may modulate cellular signaling pathways that are essential for cancer cell proliferation and survival.

Case Studies

  • Mycobacterium tuberculosis Inhibition : A study focused on arylated quinoline carboxylic acids found that compounds similar to this compound effectively inhibited M. tuberculosis with a promising structure-activity relationship .
  • Cytotoxicity Evaluation : Another investigation assessed the cytotoxic effects of various quinoline derivatives, including this compound, against multiple cancer cell lines. The results indicated that modifications at specific positions on the quinoline ring significantly influenced their anticancer efficacy .

Scientific Research Applications

Potential Applications of Quinoline-4-Carboxylic Acid Derivatives

Pharmaceutical Applications:

  • Antitubercular Agents: Arylated quinoline-4-carboxylic acid analogs have been identified as potential inhibitors of Mycobacterium tuberculosis (Mtb) . Specifically, modifications at the C-2 and C-6 positions of the quinoline ring have shown promising results in in vitro screenings . This suggests that 6,7-dimethylquinoline-4-carboxylic acid could be a potential building block for developing new antitubercular agents .
  • Anti-tumor activities: Quinoline-4-carboxylic acid derivatives have been evaluated for their in vitro anti-tumor activities against a panel of five cancer cell lines (H460, HT-29, MKN-45, U87MG, and SMMC-7721), and some compounds showed high selectivity towards the H460 and MKN-45 cell lines .
  • TACE inhibitory activity: Quinoline-4-carboxylic acid derivatives were evaluated for their TACE inhibitory activity and its docking study by the authors. They get good result in inhibition of TACE and computational study by the author .

Cosmetic Applications:

  • Cosmetic Ingredients: Polymers, including those of synthetic or semi-synthetic origin, are used in cosmetics for their thermal and chemo-sensitive properties . They can be used in nanoparticles for the delivery of fragrances or other active nutrients . this compound, as a quinoline derivative, might have potential uses in cosmetic formulations, though this is speculative based on the search results .

Synthesis of Quinoline-4-Carboxylic Acid Derivatives:

  • Synthetic methodologies: Various methods exist for synthesizing quinoline-4-carboxylic acid derivatives . These include reacting substituted Isatins with aromatic ketones in the presence of potassium hydroxide or through intermolecular condensation reactions with allylic and cyclic ketones .

Relevant Derivatives and Analogs

  • The search results mention various quinoline derivatives, such as 3'-hydroxyquinophthalone-5-carboxylic acids, which are useful as dyes . Additionally, compounds like 6,7-dimethyl-quinoline-4-carboxylic acid have been synthesized via the Sandmeyer process .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 6,7-dimethylquinoline-4-carboxylic acid with five analogues, highlighting substituent variations and key physicochemical parameters:

Compound Name Substituents CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Features
This compound 6,7-dimethyl, 4-COOH Not explicitly provided Likely C₁₂H₁₁NO₂ ~217.22 (calculated) - - Parent compound; methyl groups enhance lipophilicity
2-(Acetyloxy)-6,7-dimethyl-4-quinolinecarboxylic acid 6,7-dimethyl, 4-COOH, 2-acetyloxy 69552-20-1 C₁₄H₁₃NO₄ 259.26 451.8 1.299 Acetyloxy group increases polarity and reactivity
6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid 6,7-dimethyl, 4-COOH, 2-phenyl Not explicitly provided Likely C₁₈H₁₅NO₂ ~285.32 (calculated) - - Phenyl substituent enhances π-π interactions
4-Ethoxy-6,7-dimethoxyquinoline-2-carboxylic acid 6,7-dimethoxy, 4-ethoxy, 2-COOH 1325306-11-3 C₁₄H₁₅NO₅ 277.27 - - Ethoxy and methoxy groups improve solubility
6,7-Dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid 6,7-dimethyl, 4-COOH, 2-thiophene 1061996-80-2 C₁₈H₁₅NO₂S 309.38 (calculated) - - Thiophene moiety introduces sulfur-based reactivity

Preparation Methods

Nitration and Condensation Approach (Adapted from 6,7-Dimethoxyquinoline Derivatives)

A patented method for preparing 4-substituted 6,7-dimethoxyquinoline derivatives involves:

  • Nitration of 3,4-dimethoxyacetophenone to yield 2-nitro-4,5-dimethoxyacetophenone.
  • Condensation of this nitroacetophenone with N,N-dimethylformamide dimethyl acetal to form an enaminone intermediate.
  • Reductive ring closure via catalytic hydrogenation to form 4-hydroxy-6,7-dimethoxyquinoline.
  • Chlorination to obtain 4-chloro-6,7-dimethoxyquinoline.

This method highlights the use of mild reaction conditions, easy-to-obtain raw materials, and high yields, which could be adapted for methyl-substituted analogs by replacing methoxy groups with methyl groups at the 6,7 positions.

Friedländer Synthesis Variants

The Friedländer synthesis is a classical method for quinoline preparation involving the condensation of an o-aminoaryl ketone with a carbonyl compound. For this compound:

  • Starting from 2-amino-3,4-dimethylacetophenone and a suitable aldehyde or ketone could yield the quinoline ring with methyl substitutions at 6 and 7.
  • Subsequent oxidation or hydrolysis steps introduce the carboxylic acid at position 4.

This approach is supported by general quinoline synthesis literature but requires optimization for specific methyl substitution patterns.

Oxidative or Hydrolytic Introduction of Carboxyl Group

  • Esters of quinoline derivatives can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
  • Oxidation of methyl groups adjacent to the quinoline ring can be employed to introduce carboxyl functionalities at the 4-position.

These transformations are standard in quinoline chemistry and can be applied to 6,7-dimethylquinoline derivatives.

Comparative Data Table of Preparation Methods

Method Key Steps Advantages Limitations Yield Range References
Nitration-Condensation-Reduction Nitration → Condensation → Catalytic H2 reduction → Chlorination Mild conditions, high yield, scalable Requires catalytic hydrogenation setup High (60-85%)
Friedländer Synthesis Condensation of o-aminoaryl ketone with aldehyde → Cyclization → Oxidation/Hydrolysis Well-established, versatile May require multiple purification steps Moderate to high (50-75%)
Ester Hydrolysis/Oxidation Ester intermediates hydrolyzed to acid or methyl oxidation Simple transformations Requires precursor esters or methyl groups High (70-90%)

Research Findings and Practical Notes

  • The nitration-condensation-reduction method is advantageous for industrial scale due to the availability of starting materials and relatively straightforward operations.
  • Friedländer synthesis variants offer flexibility in substituent patterns but may require careful control of reaction conditions to avoid side reactions.
  • Hydrolysis of ester intermediates is a common final step to obtain the acid form, often performed under reflux in aqueous acid or base.
  • Purification techniques such as column chromatography and recrystallization are essential for obtaining high-purity this compound.
  • Analytical confirmation typically involves NMR spectroscopy, mass spectrometry, and melting point determination to verify the structure and purity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6,7-dimethylquinoline-4-carboxylic acid, and how are reaction conditions optimized?

  • Methodology : The synthesis of quinoline derivatives typically involves cyclization reactions. For example, a Pfitzinger-like reaction using isatin derivatives and ketones in an alkaline medium can yield the quinoline core . For this compound, chlorination (e.g., using POCl₃) followed by hydrolysis and functional group modifications (e.g., methylation) may be employed . Key parameters include temperature control (reflux at ~100–120°C), stoichiometric ratios of reagents (e.g., POCl₃ in excess), and purification via column chromatography (e.g., petroleum ether:EtOAc mixtures) .

Q. How is the structural integrity of this compound validated experimentally?

  • Methodology : Use a combination of analytical techniques:

  • X-ray crystallography to confirm planar quinoline ring geometry and substituent positions (e.g., deviations <0.1 Å from the least-squares plane) .
  • NMR spectroscopy (¹H/¹³C) to verify methyl group integration (δ ~2.5–3.0 ppm for dimethyl) and carboxylic acid proton absence (due to deprotonation) .
  • HPLC-MS for purity assessment (≥95% purity) and molecular ion confirmation (e.g., m/z ~245 for [M+H]⁺) .

Q. What are the stability and storage requirements for this compound?

  • Methodology : Store in airtight containers under inert gas (N₂/Ar) at RT. Avoid moisture and light to prevent hydrolysis of the carboxylic acid group or oxidation of methyl substituents. Stability tests (e.g., TGA/DSC) can assess decomposition temperatures (>200°C typical for quinoline derivatives) .

Advanced Research Questions

Q. How can synthetic yields of this compound be improved while minimizing byproducts?

  • Methodology :

  • Catalyst screening : Transition-metal catalysts (e.g., Pd(OAc)₂) enhance cross-coupling efficiency for substituent introduction .
  • Reaction monitoring : Use in-situ FTIR or LC-MS to track intermediate formation (e.g., chlorinated precursors) and optimize reaction termination points .
  • Byproduct mitigation : Introduce protective groups (e.g., Boc for amines) to prevent undesired substitutions during multi-step syntheses .

Q. What mechanistic insights explain the biological activity of this compound derivatives?

  • Methodology :

  • Docking studies : Computational models (e.g., AutoDock) can predict interactions with biological targets (e.g., enzyme active sites) .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., methoxy → ethoxy) and assess changes in bioactivity (e.g., antimicrobial IC₅₀ via microdilution assays) .
  • Metabolic stability : Use hepatic microsome assays to evaluate oxidative degradation pathways (e.g., CYP450-mediated demethylation) .

Q. How should researchers address contradictions in spectroscopic or bioactivity data for quinoline derivatives?

  • Methodology :

  • Data triangulation : Cross-validate results using multiple techniques (e.g., X-ray + NMR + HPLC) to resolve spectral ambiguities (e.g., overlapping proton signals) .
  • Reproducibility protocols : Standardize assay conditions (e.g., pH, temperature) for bioactivity studies to minimize inter-lab variability .
  • Error analysis : Quantify experimental uncertainties (e.g., ±5% for HPLC purity) and statistically compare datasets (e.g., ANOVA for IC₅₀ values) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-Dimethylquinoline-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6,7-Dimethylquinoline-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.